4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
Description
The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (hereafter referred to as Compound A) belongs to the coumarin-derived family, characterized by a chromene (benzopyran) core substituted with a trifluoromethyl group at position 2, a phenyl group at position 3, and a morpholine-4-carboxylate ester at position 5. This structural framework is associated with diverse applications, including liquid crystal materials, anticancer agents, and molecular recognition systems .
Key structural attributes of Compound A include:
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules .
- Morpholine-4-carboxylate: Introduces polar functionality, improving solubility and hydrogen-bonding capacity compared to non-polar esters (e.g., acetates) .
- Phenyl group at position 3: Contributes to π-π stacking interactions, influencing crystal packing and supramolecular assembly .
Properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO5/c22-21(23,24)19-17(13-4-2-1-3-5-13)18(26)15-7-6-14(12-16(15)30-19)29-20(27)25-8-10-28-11-9-25/h1-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESXXNFZNGDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (CAS No. 724740-85-6) is a synthetic compound belonging to the chromen family, characterized by its unique structural features, including a trifluoromethyl group and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
| Property | Description |
|---|---|
| Molecular Formula | C21H16F3NO5 |
| Molecular Weight | 419.35 g/mol |
| CAS Number | 724740-85-6 |
| IUPAC Name | 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from salicylaldehyde and appropriate acetophenone derivatives under acidic conditions, followed by the introduction of the trifluoromethyl and morpholine groups. This multi-step synthesis highlights the complexity and versatility of chromen derivatives in organic chemistry.
Anticancer Properties
Recent studies have indicated that chromen derivatives, including this compound, exhibit significant anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects. Studies show that related chromen derivatives can inhibit COX-2 activity, which is implicated in tumorigenesis.
- Lipoxygenases (LOX) : Compounds similar to 4-Oxo-3-phenyl derivatives have shown moderate inhibition against LOX enzymes, which are involved in inflammatory responses.
Antioxidant Activity
The presence of the trifluoromethyl group enhances the antioxidant properties of the compound, contributing to its potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various chromen derivatives on MCF-7 cells, revealing IC50 values ranging from 10 μM to 20 μM for similar structures. The presence of electron-withdrawing groups like trifluoromethyl significantly increased cytotoxicity compared to their non-fluorinated counterparts .
- Enzyme Interaction Studies : Molecular docking studies have demonstrated that 4-Oxo derivatives can effectively bind to active sites of COX and LOX enzymes, suggesting a mechanism for their inhibitory effects through hydrogen bonding interactions with key amino acids .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly impacts physicochemical and biological properties:
Notes:
Substituent Variations at Position 3
The 3-position substituent influences electronic effects and intermolecular interactions:
Key Observations :
Insights :
- The morpholine carboxylate in Compound A may improve target selectivity due to its hydrogen-bonding capacity .
- Trifluoromethyl groups universally enhance metabolic stability across analogs .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
Solubility and LogP Trends
- Morpholine derivatives (LogP ~4.1) balance lipophilicity and solubility better than non-polar esters (LogP ~3.8–4.2) .
- Halogenated analogs (e.g., 4-Cl-phenyl) show higher LogP values (~4.5), favoring membrane permeability .
Preparation Methods
Chromen Core Formation
The chromen backbone is typically constructed via acid-catalyzed cyclocondensation. A representative method involves reacting 2-hydroxyacetophenone derivatives with aldehydes or ketones under acidic conditions. For example, in a related synthesis, 4-morpholinonaphthalen-2-ol was condensed with 1-(3-bromo-4-morpholinophenyl)-1-phenylprop-2-yn-1-ol in toluene using p-toluenesulfonic acid as a catalyst at 80°C. This step forms the benzopyran system through a dehydration-cyclization mechanism.
Reaction Conditions :
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via nucleophilic substitution or radical-mediated pathways. In one approach, a pre-functionalized trifluoromethyl-containing building block is coupled to the chromen intermediate. For instance, 2-trifluoromethyl-1,3-diketones can react with phenolic precursors to install the CF3 group at the 2-position.
Key Considerations :
Morpholine-4-Carboxylate Coupling
The morpholine carboxylate moiety is introduced via esterification or amidification. A common strategy involves reacting the 7-hydroxyl group of the chromen intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Example Protocol :
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Substrate : 7-Hydroxy-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen.
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Reagent : Morpholine-4-carbonyl chloride (1.2 equiv).
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Base : Triethylamine (2.0 equiv).
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Solvent : Dichloromethane (DCM).
Yield : ~65–75% after purification by column chromatography.
One-Pot Multi-Component Synthesis
A streamlined one-pot approach was reported for analogous chromen derivatives, combining cyclocondensation, trifluoromethylation, and esterification in a single reactor. This method reduces purification steps and improves overall yield.
Procedure :
-
Reactants :
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4-Morpholinonaphthalen-2-ol (2.4 mmol).
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1-(3-Bromo-4-morpholinophenyl)-1-phenylprop-2-yn-1-ol (1.2 mmol).
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Trifluoromethylation reagent (e.g., CF3I, 1.5 equiv).
-
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Catalyst : p-Toluenesulfonic acid (0.24 mmol).
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Solvent : Toluene (50 mL).
Workup :
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Removal of toluene under reduced pressure.
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Extraction with ethyl acetate (3 × 50 mL).
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Drying over anhydrous MgSO4.
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Column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield : 70–80% (estimated for analogous reactions).
Characterization and Quality Control
Spectroscopic Analysis
-
NMR Spectroscopy :
Crystallographic Validation
X-ray diffraction studies of related compounds confirm the planar chromen system and the chair conformation of the morpholine ring. Key bond lengths include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Multi-Step Sequential | High regiocontrol | Labor-intensive; low atom economy | 65–75% |
| One-Pot Multi-Component | Reduced purification; faster synthesis | Requires precise stoichiometric control | 70–80% |
Scalability and Industrial Relevance
The one-pot method is more amenable to scale-up due to fewer intermediate isolations. However, the cost of trifluoromethylating reagents remains a barrier for large-scale production. Recent advances in continuous-flow reactors may address these challenges by improving heat and mass transfer during exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
